REACTION_CXSMILES
|
[CH2:1]([C:7]1[C:8]2[S:17][CH:16]=[C:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:9]=2[S:10][C:11]=1C(O)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>[Cu].CCCCCC>[CH2:18]([C:15]1[C:9]2[S:10][CH:11]=[C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:8]=2[S:17][CH:16]=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C2=C(SC1C(=O)O)C(=CS2)CCCCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
3.76 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
262 (± 2) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
This mixture was washed repeatedly with HCl (1-2 M in water)
|
Type
|
CUSTOM
|
Details
|
to remove the quinoline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
leaving a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C=1C2=C(SC1)C(=CS2)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 68.4% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |